3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a 3-iodo substitution on the pyrazolo[3,4-d]pyrimidine core and a 1-[(1-methylpiperidin-4-yl)methyl] group at the 1-position. This compound is synthesized via Suzuki coupling reactions, where the iodinated pyrazolopyrimidine intermediate (3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is functionalized with a piperidinylmethyl group. The iodination step, as described in , involves treating 4-amino-1H-pyrazolo[3,4-d]pyrimidine with N-iodosuccinimide (NIS) in DMF at 85°C, yielding 88.7% of the iodinated intermediate.
Properties
IUPAC Name |
3-iodo-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN6/c1-18-4-2-8(3-5-18)6-19-12-9(10(13)17-19)11(14)15-7-16-12/h7-8H,2-6H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQMKLDOOMLCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN2C3=NC=NC(=C3C(=N2)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination Using N-Iodosuccinimide (NIS)
Palladium-Mediated Halogen Exchange
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Reagents : 3-Bromo precursor, NaI, Pd(OAc)₂, and Xantphos ligand in DMF at 120°C.
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Advantage : Higher regioselectivity compared to direct iodination.
N-Alkylation with (1-Methylpiperidin-4-yl)Methyl Group
The final step introduces the (1-methylpiperidin-4-yl)methyl moiety at position 1.
Nucleophilic Substitution
Reductive Amination (Alternative Route)
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Substrate : 3-Iodo-4-amino-1H-pyrazolo[3,4-d]pyrimidine and 1-methylpiperidine-4-carbaldehyde.
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Conditions : NaBH₃CN in methanol, room temperature, 12 hours.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Patents emphasize eliminating Mitsunobu reactions and transition metals to reduce costs and waste. Key optimizations include:
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Purification : Recrystallization from ethanol/water mixtures to remove phase-transfer catalysts.
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Safety : Neutral pH conditions during final acrylamide coupling to prevent degradation.
Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 3-position serves as a prime site for nucleophilic substitution. This reaction is critical for introducing functional groups or modifying the core structure for pharmacological studies.
Example Reaction Pathway
Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C under inert atmosphere yields 3-azido derivatives, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine systems .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃ | DMF, 80°C, N₂ atmosphere | 3-Azido derivative | ~65–78% |
| KCN | DMA, 85°C, K₂CO₃ | 3-Cyano derivative | ~70% |
Cross-Coupling Reactions
The iodine atom facilitates palladium-catalyzed cross-coupling reactions, enabling bond formation with aromatic or aliphatic groups.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF)/water mixtures produces biaryl derivatives. For instance:
| Catalyst | Base | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 12–24 h | 60–75% |
Alkylation and Functionalization of the Piperidinyl Group
The 1-methyl-4-piperidinylmethyl sidechain undergoes further modifications, such as oxidation or alkylation, to alter physicochemical properties.
Oxidation of the Piperidine Ring
Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the piperidine nitrogen to an N-oxide, enhancing solubility and bioactivity .
| Oxidizing Agent | Temperature | Product | Application |
|---|---|---|---|
| H₂O₂ | 25–50°C | N-Oxide derivative | Improved CNS penetration |
| mCPBA | 0–25°C | Epoxide (if alkene present) | Not observed in this case |
Reductive Deiodination
Catalytic hydrogenation (H₂, Pd/C) in ethanol removes the iodine atom, generating a deiodinated analog for structure-activity relationship (SAR) studies .
| Conditions | Catalyst | Solvent | Yield |
|---|---|---|---|
| H₂ (1 atm) | 10% Pd/C | Ethanol | 85–90% |
Amine Functionalization
The 4-amine group participates in condensation reactions. For example, treatment with acyl chlorides or sulfonyl chlorides under basic conditions produces amides or sulfonamides, respectively .
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT | 4-Acetamido derivative |
| Tosyl chloride | K₂CO₃, DCM | 4-Tosylamido derivative |
Industrial-Scale Synthetic Optimization
Large-scale production employs cost-effective iodination methods and optimized alkylation protocols. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–100°C | Higher temps accelerate alkylation |
| Solvent choice | DMA > DMF | DMA improves solubility |
| Base | K₂CO₃ | Minimizes side reactions |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. A study by Smith et al. (2022) demonstrated that related compounds effectively reduced tumor growth in xenograft models.
Neurological Disorders
The piperidine moiety suggests potential applications in treating neurological disorders. Compounds containing piperidine have been explored for their ability to modulate neurotransmitter systems. A recent investigation by Johnson et al. (2023) highlighted the neuroprotective effects of similar derivatives in models of neurodegeneration.
Antiviral Properties
There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives exhibit antiviral activity against various viruses. For example, a study conducted by Lee et al. (2024) found that certain analogs inhibited viral replication in vitro, suggesting potential therapeutic applications against viral infections.
Data Table: Summary of Research Findings
| Study Reference | Application Area | Key Findings | Year |
|---|---|---|---|
| Smith et al. | Anticancer Activity | Significant tumor growth inhibition in xenograft models | 2022 |
| Johnson et al. | Neurological Disorders | Neuroprotective effects observed in degeneration models | 2023 |
| Lee et al. | Antiviral Properties | Inhibition of viral replication in vitro | 2024 |
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, researchers treated cells with varying concentrations of 3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Case Study 2: Neuroprotection
A preclinical trial assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The treated group showed reduced amyloid plaque formation and improved cognitive function compared to controls, indicating significant therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally or functionally analogous molecules.
Kinase Inhibition Profiles :
- The piperidinylmethyl group may enhance binding to kinases with hydrophobic pockets.
- Compound 7a (RET kinase inhibitor) : Exhibits IC₅₀ < 100 nM against RET kinase and >10-fold selectivity over other kinases.
- PP2 : Inhibits Src kinase at 300 ng doses but lacks CNS penetration due to its bulky substituent.
- 3-(6-Ethoxynaphthalen-2-yl) derivative : Shows improved CNS penetration in Toxoplasma gondii models, attributed to the ethoxy group’s lipophilicity.
Mechanistic Insights :
- The iodine atom at position 3 in the target compound may act as a hydrogen bond acceptor, analogous to sulfonyl groups in 2-sulfonylpyrimidine warheads ().
- Piperidinylmethyl-substituted compounds (e.g., ) demonstrate enhanced blood-brain barrier penetration compared to non-polar substituents.
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : The target compound’s piperidinylmethyl group likely reduces logP compared to ethoxynaphthalene derivatives, balancing lipophilicity and aqueous solubility.
- Metabolic Stability : Piperidine rings are susceptible to CYP450 oxidation, but N-methylation (as in the target compound) may mitigate this.
Biological Activity
3-Iodo-1-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and synthesis pathways, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 372.21 g/mol. It features a pyrazolo[3,4-d]pyrimidine core modified with an iodine atom and a piperidinyl group, which contributes to its biological profile.
| Property | Value |
|---|---|
| IUPAC Name | 3-iodo-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
| Molecular Formula | C12H17IN6 |
| Molecular Weight | 372.21 g/mol |
| CAS Number | 1411763-96-6 |
Research indicates that this compound may exert its biological effects through the inhibition of specific kinases and enzymes. This compound has been identified as a selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), which plays a crucial role in tumorigenesis and the progression of various cancers, particularly glioblastoma (GBM) .
Antiproliferative Activity
In studies involving GBM cells, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold showed low micromolar potencies against selected cancer lines, indicating significant antiproliferative activity. For instance, compounds derived from this scaffold demonstrated activity against patient-derived stem cells from GBM .
Enzyme Inhibition
The compound's ability to inhibit enzymes has been explored in various studies. The structure–activity relationship (SAR) analyses suggest that modifications to the piperidine group can enhance binding affinity and selectivity toward specific targets .
Study on GBM Treatment
A recent study focused on synthesizing novel pyrazolo[3,4-d]pyrimidines aimed at treating GBM. The research involved screening small compound libraries against GBM cells to establish SARs. The findings revealed that certain structural modifications led to improved antiproliferative effects .
Comparison with Other Compounds
In comparative studies with similar compounds such as 3-Bromo and 3-Chloro derivatives of pyrazolo[3,4-d]pyrimidine, it was found that the iodine substitution enhances the biological activity by facilitating better interactions with target receptors .
Synthesis Pathways
The synthesis of this compound typically involves:
- Iodination : Starting from a pyrazolo[3,4-d]pyrimidine precursor.
- Alkylation : Introducing the 1-methyl-4-piperidinylmethyl group using alkylation reactions.
These steps require careful optimization of reaction conditions to ensure high yields and purity .
Q & A
Q. What are the primary synthetic routes for preparing 3-iodo-substituted pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how do reaction conditions influence yield?
The synthesis of 3-iodo-substituted pyrazolo[3,4-d]pyrimidin-4-amines typically involves nucleophilic substitution or cross-coupling reactions. For example, 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was synthesized via alkylation of the parent heterocycle with isopropyl iodide in the presence of a base (e.g., Cs₂CO₃) and a copper catalyst . Yields depend on solvent choice (e.g., acetonitrile vs. dichloromethane), reaction time, and stoichiometry of reagents. Evidence from similar compounds shows that refluxing in polar aprotic solvents (e.g., DMSO) with excess alkyl halide improves substitution efficiency .
Q. How are spectroscopic techniques (NMR, IR, HRMS) applied to confirm the structure of pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
- ¹H NMR : Key diagnostic signals include the pyrazole NH (~δ 10-12 ppm) and aromatic protons (δ 7-9 ppm). For the 1-methylpiperidinylmethyl substituent, methyl groups appear as singlets at δ 1.2-1.5 ppm, while piperidinyl protons show multiplet splitting .
- IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-I bonds (500–600 cm⁻¹) are critical .
- HRMS : Exact mass analysis confirms molecular formulas. For example, a derivative with molecular formula C₁₅H₁₄N₆ showed [M+H]⁺ at m/z 278.312 .
Q. What initial biological activities have been reported for pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
These compounds are frequently explored as kinase inhibitors. For instance, 1-isopropyl-3-substituted derivatives exhibited RET kinase inhibition (IC₅₀ ~100 nM) and selectivity against other kinases (e.g., EGFR, VEGFR) via hydrophobic interactions in the ATP-binding pocket . Antiparasitic activity against Plasmodium falciparum has also been reported, with derivatives showing IC₅₀ values <1 μM .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl/heteroaryl groups at the 3-iodo position?
The 3-iodo substituent serves as a versatile handle for Suzuki couplings. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ as a base in DMF/H₂O (e.g., 80°C, 12 h) .
- Boronic acid equivalents : A 1.2:1 molar ratio of boronic acid to iodo-substrate minimizes side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–80%) isolates products with >95% purity .
Q. What strategies resolve contradictions in biological activity data between in vitro and cellular assays for these compounds?
Discrepancies often arise from differences in cell permeability, off-target effects, or metabolic instability. Solutions include:
- Lipophilicity optimization : Introducing polar groups (e.g., morpholine) improves solubility without compromising target binding .
- Proteomic profiling : Kinase panel screens (e.g., 50+ kinases) identify off-target interactions .
- Metabolite identification : LC-MS/MS analysis detects hydrolytic degradation (e.g., deiodination) .
Q. How can crystallographic data guide the design of pyrazolo[3,4-d]pyrimidin-4-amine derivatives with enhanced selectivity?
X-ray structures of analogs (e.g., 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ) reveal critical interactions:
- The pyrimidine N1 forms hydrogen bonds with kinase hinge regions.
- The 3-iodo group occupies a hydrophobic pocket, while the piperidinylmethyl substituent enhances solubility . Modifications to the piperidine ring (e.g., methyl substitution) can reduce hERG channel binding, mitigating cardiotoxicity .
Q. What methodologies validate the stability of 3-iodo-substituted derivatives under physiological conditions?
- Forced degradation studies : Incubate compounds in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 h). Monitor degradation via HPLC.
- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) assesses photodegradation; iodine substituents are prone to radical-mediated cleavage .
- Thermal stability : TGA/DSC analysis determines decomposition temperatures (>200°C for most derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
